2,3,4-Trifluorophenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

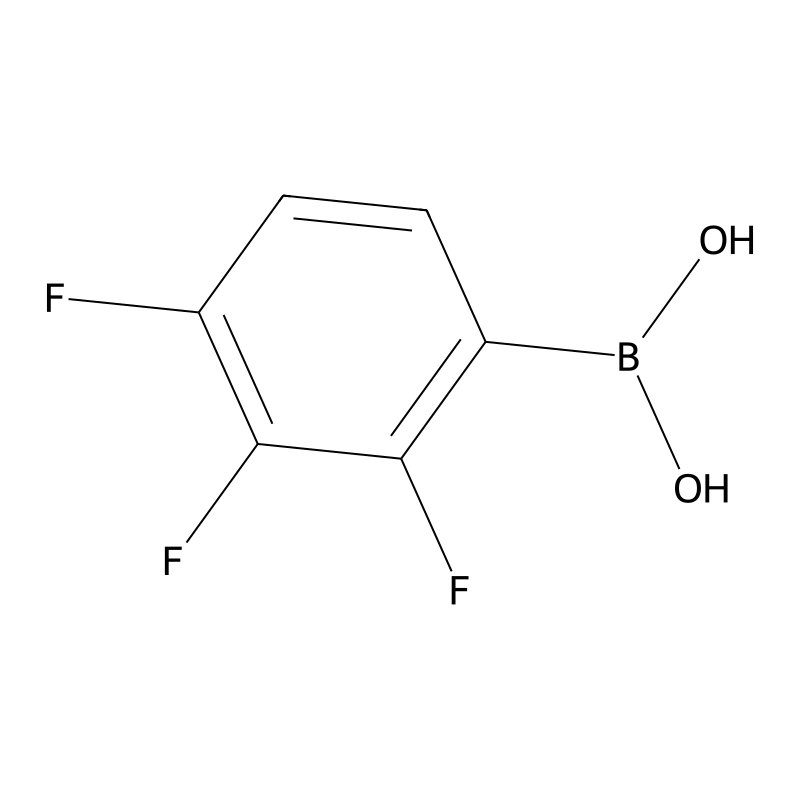

2,3,4-Trifluorophenylboronic acid is an organic compound with the formula C₆H₄BF₃O₂. It is characterized by a phenyl group substituted with three fluorine atoms at the 2, 3, and 4 positions and a boronic acid functional group. This compound appears as a white powder and is soluble in organic solvents such as methanol and dimethyl sulfoxide. Its unique structure enables it to participate in various

- Flammability: May be slightly flammable [1].

- Skin and Eye Irritation: May cause skin and eye irritation upon contact [1].

- Precautions: Standard laboratory safety practices should be followed when handling this compound. Wear gloves, safety glasses, and work in a fume hood.

Data Source:

Additional Information:

- Case studies showcasing the use of 2,3,4-Trifluorophenylboronic acid in specific organic syntheses can be found in the scientific literature. A search for relevant publications in databases like ScienceDirect or Scopus can be conducted using keywords like "2,3,4-trifluorophenylboronic acid" and "Suzuki-Miyaura coupling."

2,3,4-Trifluorophenylboronic acid is primarily known for its role in the Suzuki-Miyaura coupling reaction, where it serves as a key reactant for forming biaryl compounds. This reaction typically involves the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base. The general reaction can be represented as follows:

where Ar represents an aryl group, X is a halogen, and Ar' is the 2,3,4-trifluorophenyl group. Additionally, it can undergo various transformations such as oxidation to form corresponding phenols or arylated products through conjugate addition reactions .

The synthesis of 2,3,4-trifluorophenylboronic acid can be achieved through several methods:

- Borylation of Fluorinated Phenols: Starting from 2,3,4-trifluorophenol, it can be reacted with boron reagents such as boron trifluoride or diboron compounds under basic conditions.

- Direct Fluorination: A phenylboronic acid precursor may be fluorinated using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.

- Suzuki Coupling: It can also be synthesized via Suzuki coupling reactions using appropriate aryl halides and boronic acids under palladium catalysis .

2,3,4-Trifluorophenylboronic acid has several applications:

- Organic Synthesis: It is widely used in the Suzuki-Miyaura coupling reaction for synthesizing complex organic molecules.

- Material Science: It can serve as a building block for developing new materials with specific electronic or optical properties.

- Pharmaceuticals: Its derivatives may have potential applications in drug development due to their biological activity .

Studies have shown that 2,3,4-trifluorophenylboronic acid interacts effectively with various transition metal catalysts during cross-coupling reactions. The presence of fluorine atoms enhances its reactivity and stability compared to non-fluorinated analogs. This unique interaction profile has made it a subject of interest in catalysis research .

Several compounds share similarities with 2,3,4-trifluorophenylboronic acid due to structural or functional characteristics. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Fluorophenylboronic Acid | Monofluorinated | Less reactive than trifluorinated counterparts |

| 2,4-Difluorophenylboronic Acid | Difluorinated | Intermediate reactivity; fewer applications |

| 2,4,6-Trifluorophenylboronic Acid | Trisubstituted | More sterically hindered; different reactivity profile |

| 3-Trifluoromethylphenylboronic Acid | Trisubstituted | Different electronic properties due to trifluoromethyl group |

The presence of multiple fluorine substituents in 2,3,4-trifluorophenylboronic acid significantly alters its electronic properties compared to these similar compounds, enhancing its utility in specific

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant